4-Ethynyl-2-(methoxymethyl)furan

Description

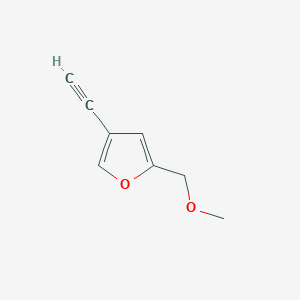

4-Ethynyl-2-(methoxymethyl)furan is a furan derivative characterized by a methoxymethyl group at position 2 and an ethynyl group at position 4 of the heterocyclic ring. Its molecular formula is C₈H₈O₂, with a molecular weight of 136.15 g/mol (calculated). The ethynyl group introduces sp-hybridized carbon atoms, enhancing electronic conjugation and reactivity, while the methoxymethyl substituent contributes steric bulk and modulates solubility. This compound is primarily synthetic, with applications in medicinal chemistry and materials science due to its tunable electronic properties .

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

4-ethynyl-2-(methoxymethyl)furan |

InChI |

InChI=1S/C8H8O2/c1-3-7-4-8(6-9-2)10-5-7/h1,4-5H,6H2,2H3 |

InChI Key |

JMIYPLAVBBPJGC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CO1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Methoxymethyl)furan

- Structure : Lacks the ethynyl group at position 3.

- Molecular Formula : C₆H₈O₂; Molecular Weight : 112.13 g/mol .

- Properties : Higher volatility compared to 4-Ethynyl-2-(methoxymethyl)furan due to reduced molecular weight. The absence of the ethynyl group limits conjugation, resulting in lower thermal stability.

- Applications : Used as a flavoring agent in food science, with detected concentrations in roasted coffee beans (up to 6,000 µg/kg) .

2-(Ethoxymethyl)furan

- Structure : Ethoxy group replaces the methoxy substituent.

- Properties : Increased hydrophobicity due to the longer ethoxy chain. This enhances lipid solubility but reduces reactivity in polar solvents compared to this compound .

- Applications : Explored in organic synthesis for building block versatility, particularly in heterocyclic coupling reactions .

Furfural (2-Furaldehyde)

- Structure : Aldehyde group at position 2.

- Properties : Higher polarity and reactivity due to the aldehyde moiety. Boiling point: 161°C vs. ~200°C (estimated) for this compound.

- Applications : Widely used in biofuels and resins. Detected in food matrices (e.g., almond, bread) at concentrations up to 172 ng/g .

Electronic and Reactivity Comparison with Heterocycles

Furan vs. Thiophene Derivatives

- Aromaticity : Furan’s oxygen atom provides lower aromatic resonance energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol), making furan derivatives more reactive in electrophilic substitutions .

- Electronic Effects : The ethynyl group in this compound enhances electron-withdrawing character, contrasting with sulfur’s electron-donating effects in thiophene-based analogs .

Dithienofurans

- Structure : Fusion of thiophene and furan rings.

- Reactivity: Superior charge-carrier mobility in materials science applications compared to mono-heterocyclic derivatives like this compound .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|

| This compound | 136.15 | ~200 (est.) | Ethynyl, Methoxymethyl |

| 2-(Methoxymethyl)furan | 112.13 | 160–165 | Methoxymethyl |

| Furfural | 96.08 | 161 | Aldehyde |

| 2-(Ethoxymethyl)furan | 126.14 | 180–185 | Ethoxymethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.